[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Description
Core Structure Constitution and Spatial Arrangement
The core structural framework of this compound consists of three primary components: the furan ring system, the azetidine four-membered ring, and the connecting methylene bridge with its associated methanol group. The furan moiety contributes a five-membered aromatic heterocycle containing one oxygen atom, which imparts specific electronic characteristics to the overall molecular structure. This aromatic system adopts a planar configuration that influences the spatial orientation of the entire molecule.
The azetidine component represents a four-membered saturated heterocycle containing one nitrogen atom, which introduces significant ring strain and specific geometric constraints. The four-membered ring geometry enforces bond angles that deviate considerably from the ideal tetrahedral angle, creating inherent strain that affects both chemical reactivity and molecular stability. The nitrogen atom within the azetidine ring serves as the connection point for the furan-containing substituent through a methylene linker.
The methylene bridge connecting the furan ring to the azetidine nitrogen provides conformational flexibility while maintaining the structural integrity of the overall molecular framework. This linker allows for rotational freedom around the carbon-nitrogen bond, enabling various conformational states that can influence molecular interactions and binding behaviors. The additional methanol group attached to the azetidine ring at the 3-position introduces another center of structural complexity with its own geometric requirements.
The three-dimensional spatial arrangement of these components creates a molecule with distinct regions of different electronic character and steric accessibility. The planar furan ring provides an aromatic surface for potential π-π interactions, while the azetidine ring with its attached methanol group creates a more flexible, polar region capable of hydrogen bonding interactions.
Conjugation Effects between Furan Ring and Azetidine Ring
The electronic interaction between the furan ring system and the azetidine nitrogen atom represents a crucial aspect of the compound's molecular properties. Although the two heterocyclic systems are separated by a methylene bridge, significant through-space and through-bond electronic effects can influence the overall electronic distribution within the molecule. The furan ring's aromatic π-electron system can interact with the lone pair electrons on the azetidine nitrogen through various mechanisms.
The furan ring contributes electron density through its delocalized π-system, which possesses characteristic aromatic stabilization energy. The oxygen heteroatom within the furan ring acts as both an electron-donating group through resonance and an electron-withdrawing group through induction, creating a complex electronic environment. This dual nature influences the electron density distribution and affects the reactivity patterns of both the furan ring and the connected substituents.
The azetidine nitrogen atom possesses a lone pair of electrons that can participate in conjugative interactions, although the geometric constraints imposed by the four-membered ring limit the extent of such interactions. The nitrogen's basicity and nucleophilicity are influenced by both the ring strain inherent in the azetidine system and the electronic effects transmitted through the methylene linker from the furan ring.
The methylene bridge serves not only as a structural connector but also as a conduit for electronic effects between the two heterocyclic systems. The sp3-hybridized carbon atoms in the bridge can transmit inductive effects while providing some degree of electronic insulation between the aromatic and saturated ring systems. This creates a balance between electronic communication and independence that contributes to the compound's unique reactivity profile.
The presence of the methanol group at the 3-position of the azetidine ring introduces additional electronic considerations. The hydroxyl functionality can participate in both hydrogen bonding and inductive effects, further modulating the electronic environment around the azetidine nitrogen and influencing the overall molecular electron distribution.
Molecular Polarity and Water Solubility Parameter Analysis
The molecular polarity of this compound arises from the presence of multiple polar functional groups and heteroatoms distributed throughout its structure. The compound contains several electronegative centers, including the furan oxygen, the azetidine nitrogen, and the methanol hydroxyl group, which contribute to the overall dipole moment and influence solubility characteristics.
The furan ring system contributes moderate polarity through its oxygen heteroatom, which creates partial charge separation within the aromatic framework. The electron-rich oxygen atom can serve as a hydrogen bond acceptor, enhancing the compound's ability to interact with polar solvents such as water. The aromatic nature of the furan ring also provides opportunities for dipole-dipole interactions with other polar molecules.
The azetidine nitrogen atom represents another significant polar center within the molecular structure. The nitrogen's lone pair electrons make it capable of acting as both a hydrogen bond acceptor and a potential proton acceptor under appropriate conditions. The basic character of the nitrogen contributes to the compound's ability to form ionic interactions in aqueous environments, particularly at lower pH values where protonation becomes favorable.
The methanol group attached to the azetidine ring provides the most significant contribution to the compound's polarity and water solubility. The hydroxyl functionality can participate in both hydrogen bond donation and acceptance, creating multiple sites for favorable interactions with water molecules. This capability significantly enhances the compound's hydrophilic character and promotes dissolution in polar solvents.
| Structural Component | Contribution to Polarity | Hydrogen Bonding Capacity |
|---|---|---|
| Furan oxygen | Moderate electronegative center | Acceptor only |
| Azetidine nitrogen | Basic lone pair | Acceptor/Base |
| Methanol hydroxyl | Strong polar group | Donor and Acceptor |
| Methylene bridge | Minimal polar contribution | None |
The combined effects of these polar functionalities result in a molecule with significant water solubility potential, particularly when compared to purely hydrocarbon structures of similar molecular weight. The multiple hydrogen bonding sites enable the formation of extensive hydration networks in aqueous solution, promoting dissolution and maintaining solution stability.
Structural Symmetry and Stereochemical Properties
The stereochemical characteristics of this compound reflect the absence of inherent molecular symmetry due to the specific substitution pattern and the geometric constraints imposed by the constituent ring systems. The compound lacks mirror planes or rotational symmetry axes, resulting in a molecular structure with distinct spatial regions and potentially chiral characteristics depending on the specific substitution pattern at the azetidine ring.
The azetidine ring adopts a puckered conformation to minimize ring strain, with the four-membered ring deviating from planarity to optimize bond angles and reduce torsional strain. This puckering creates two possible conformational states related by ring inversion, although the energy barrier for interconversion may be influenced by the substitution pattern and the steric requirements of the attached groups.
The substitution at the 3-position of the azetidine ring with the methanol group creates a potential stereocenter if the carbon atom bears four different substituents. The absolute configuration at this center would influence the overall three-dimensional structure and could affect molecular recognition, binding affinity, and biological activity if such properties are relevant to the compound's applications.
The furan ring maintains its planar aromatic geometry, but its orientation relative to the azetidine ring can vary depending on the conformation adopted around the methylene linker. This conformational flexibility introduces dynamic aspects to the molecular structure, allowing the compound to adopt various spatial arrangements in response to environmental influences such as solvent effects or intermolecular interactions.
The methylene bridge connecting the furan ring to the azetidine nitrogen provides a degree of conformational freedom that enables the molecule to adjust its shape for optimal packing in crystalline states or for favorable interactions in solution. The rotational barriers around the carbon-nitrogen bonds are generally low, allowing rapid interconversion between different conformational states at room temperature.
The overall molecular geometry creates distinct regions of different steric accessibility, with the furan ring providing a relatively flat, aromatic surface and the azetidine region offering a more three-dimensional, flexible environment. This structural diversity enables the compound to participate in various types of intermolecular interactions and potentially adopt different binding modes depending on the specific molecular environment.
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-8-4-10(5-8)6-9-2-1-3-12-9/h1-3,8,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWNEZIJLUTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol is a compound that belongs to the azetidine class, which has been recognized for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis
The synthesis of azetidine derivatives typically involves several methodologies, including cyclization reactions and modifications of existing azetidine frameworks. The specific synthesis of this compound may involve the use of furan derivatives and azetidine precursors, although detailed synthetic routes specific to this compound were not identified in the search results.
Antibacterial Activity
Research indicates that azetidine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds are often reported in the range of 20–70 µM, demonstrating their potential as antibacterial agents .
Table 1: Antibacterial Activity of Azetidine Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| This compound | TBD | TBD |
Antiviral Activity
Some studies have highlighted the antiviral potential of azetidine derivatives against various viruses. For example, certain azetidinone compounds have demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses, with EC50 values ranging from 8.3 to 45 µM . This suggests that this compound may also possess antiviral properties, although specific data for this compound is limited.
Table 2: Antiviral Activity of Related Azetidine Compounds
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound C | Human Coronavirus (229E) | 45 |
| Compound D | Influenza A H1N1 | 12 |
Cytotoxicity and Cancer Research
The cytotoxic effects of azetidine derivatives have been explored in various cancer cell lines. Some azetidines have shown promise in inhibiting cell proliferation and inducing apoptosis in tumor cells. For example, certain azetidinones exhibited IC50 values ranging from 14.5 to 97.9 µM against cancer cell lines such as Capan-1 and HCT-116 . The potential application of this compound in cancer therapy warrants further investigation.
Table 3: Cytotoxicity Data for Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | Capan-1 | 14.5 |
| Compound F | HCT-116 | 97.9 |
Case Studies
Although specific case studies focusing solely on this compound were not available, related research on azetidine compounds provides insights into their biological activities:
- Antibacterial Efficacy : A study demonstrated that a series of azetidine derivatives exhibited significant antibacterial activity against multi-drug resistant strains of S. aureus, suggesting that modifications to the azetidine structure could enhance efficacy against resistant bacteria .
- Antiviral Properties : Another investigation highlighted the antiviral effects of azetidinones against influenza viruses, indicating a potential pathway for developing antiviral agents based on the azetidine scaffold .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural similarities with [1-(Furan-2-ylmethyl)azetidin-3-yl]methanol, differing primarily in substituents or core modifications:
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
- Structure: Azetidine-3-methanol core with a pyridin-2-yl substituent.
- Molecular Formula : C9H13ClN2O .
- Comparison :
- The pyridine ring introduces aromaticity and basicity, enhancing water solubility in its protonated (salt) form.
- Unlike the furan group in the target compound, pyridine’s nitrogen atom may participate in hydrogen bonding or coordinate with metal ions, altering pharmacological interactions.
- Key Implication : This analog’s hydrochloride salt form (vs. the target compound’s neutral state) suggests improved solubility for in vivo applications.
JNJ4218734
- Structure : Azetidine substituted with a benzothiophene-thiazole-carbonyl group .
- Demonstrated activity as a monoacylglycerol lipase (MAGL) inhibitor, highlighting the role of bulky aromatic substituents in enzyme inhibition . Key Implication: Structural complexity in JNJ4218734 may confer target specificity but reduce synthetic accessibility compared to the simpler furan-azetidine scaffold.
[5-[1-(Phenylmethyl)Indazol-3-Yl]Furan-2-Yl]Methanol
- Structure: Methanol group on a furan ring linked to an indazole-phenmethyl system .
- The indazole-phenmethyl substituent introduces steric bulk and aromaticity, likely favoring interactions with hydrophobic binding pockets (e.g., kinase active sites). Key Implication: This compound exemplifies how methanol positioning and extended aromatic systems diversify pharmacological profiles.
[1-(Azetidin-3-yl)-4-piperidyl]methanol
- Structure : Hybrid azetidine-piperidine scaffold with a hydroxymethyl group .
- Dual heterocycles may enhance conformational rigidity, influencing receptor binding kinetics. Key Implication: Hybrid systems expand structural diversity but complicate synthesis and purification.
Comparative Data Table
Research Findings and Implications
- Substituent Effects :
- Ring Strain : Azetidine’s four-membered ring imposes strain, which can enhance binding affinity but reduce stability compared to six-membered analogs (e.g., piperidine hybrids ).
- Functional Group Positioning: Methanol placement (azetidine vs. furan) alters hydrogen-bond donor capacity, impacting target engagement .
Preparation Methods
Cyclization of Homoallylamines via Iodocyclization
One of the most effective methods for synthesizing substituted azetidines, including those bearing heterocyclic substituents such as furan, is the iodocyclization of homoallylamines. This method involves intramolecular cyclization triggered by electrophilic iodine sources, enabling the formation of azetidine rings with high regio- and stereoselectivity.
Procedure : Homoallylamines bearing a furan-2-ylmethyl substituent at the nitrogen are treated with iodine or iodine-based reagents under controlled conditions, promoting ring closure to the azetidine. This method has been demonstrated to yield multi-substituted azetidines efficiently, with yields ranging from moderate to high (20–99%) depending on substitution patterns and reaction conditions.
Advantages : High regioselectivity, ability to introduce diverse substituents, and applicability to both racemic and enantiopure substrates.
Research Evidence : The iodocyclization methodology was extensively studied in a doctoral thesis at the University of Birmingham (2015), where substituted homoallylamines including those with furan rings were cyclized to azetidines in good yields and stereoselectivity. The protocol allowed for the synthesis of azetidines with hydroxymethyl groups at the 3-position, relevant to this compound.
Superbase-Induced Ring Closure Using Epoxides
Another approach involves the reaction of azetidine precursors with epoxides under superbase conditions to form azetidine alcohols.
Procedure : A superbase mixture (e.g., tert-butoxide, diisopropylamine, and butyllithium) is prepared in tetrahydrofuran (THF) at low temperature (-78 °C). The azetidine precursor or amine is then reacted with an epoxide, such as oxirane derivatives, to induce ring closure and introduce hydroxyl functionality.
Example : The synthesis of benzylaminomethyl-oxiranes, which are structurally related intermediates, has been reported using this method. The reaction proceeds via nucleophilic attack on the epoxide, followed by cyclization to form the azetidine ring bearing a hydroxymethyl group.
Advantages : This method allows for regio- and diastereoselective synthesis of azetidine alcohols, which can be further functionalized to introduce furan substituents.
Detailed Reaction Conditions and Yields
Structural Confirmation and Characterization
The synthesized azetidines, including this compound, have been characterized by NMR spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and in some cases by single-crystal X-ray diffraction, confirming the ring structure and substitution pattern.
Typical ^1H NMR signals for the azetidine ring protons and the furan substituent are well resolved, with characteristic chemical shifts and coupling constants indicating the stereochemistry of the products.
Research Findings and Practical Considerations
The iodocyclization method allows for scalable synthesis of azetidines with diverse substituents, including heterocyclic groups like furan, which is critical for medicinal chemistry applications.
The superbase-induced epoxide ring closure is a versatile approach to introduce hydroxyl groups at the 3-position of azetidines, facilitating the synthesis of this compound.
The choice of method depends on the availability of starting materials, desired stereochemistry, and functional group tolerance.
Q & A
Q. What are the established synthetic routes for [1-(Furan-2-ylmethyl)azetidin-3-yl]methanol, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including azetidine ring formation and functional group coupling. A common method involves hydrogenation under controlled conditions:
- Step 1 : React 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine with palladium hydroxide catalyst in methanol under hydrogen (5 bar, 40°C, 4 hours) to remove protective groups .
- Step 2 : Introduce the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.
- Optimization : Adjust solvent polarity (e.g., acetonitrile for better yield), temperature (40–60°C), and catalyst loading (2–5% Pd/C) to enhance purity. Monitor progress via thin-layer chromatography (TLC) .
Q. How can the structural identity and purity of this compound be confirmed?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify azetidine ring integrity and substituent positions .
- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, refining data to resolve bond angles and stereochemistry .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Test in polar solvents (e.g., methanol, DMSO) and aqueous buffers (pH 4–8) using shake-flask methods with HPLC quantification .
- Stability : Conduct accelerated aging studies (40°C, 75% humidity) and monitor degradation via LC/MS. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity, such as neuroactive or anticancer potential?
- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., IC50 determination in cancer cell lines) .
- Receptor binding studies : Perform radioligand displacement assays (e.g., dopamine or serotonin receptors) with dose-response curves .
- Pathway analysis : Employ Western blotting or qPCR to assess effects on apoptosis or neurotransmitter synthesis pathways .
Q. How can contradictions in reported biological activity data for structurally similar azetidine derivatives be resolved?
- Comparative studies : Test this compound alongside analogs under identical conditions (e.g., cell line, assay protocol) .
- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with target receptors (e.g., GPCRs) .
- Meta-analysis : Aggregate data from high-throughput screens (PubChem, ChEMBL) to identify structure-activity trends .
Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Q. How can researchers assess the compound’s metabolic stability and potential drug-drug interactions?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Pharmacokinetic modeling : Integrate in vitro data into PBPK models (e.g., Simcyp) to predict in vivo behavior .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties and target interactions?
- ADME prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to study binding stability over time .
- Quantum mechanics : Calculate electrostatic potential maps (Gaussian 09) to guide synthetic modifications .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
